molecular formula C9H8F3N B12455487 (2S)-2-(Trifluoromethyl)indoline

(2S)-2-(Trifluoromethyl)indoline

Cat. No.: B12455487
M. Wt: 187.16 g/mol
InChI Key: ZBCLMTMXGXNCIR-QMMMGPOBSA-N
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Description

(2S)-2-(Trifluoromethyl)indoline is a chiral compound featuring an indoline core substituted with a trifluoromethyl group at the second position

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Trifluoromethyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindoles.

    Reduction: Reduction reactions can yield indoline derivatives with modified functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

(2S)-2-(Trifluoromethyl)indoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(Trifluoromethyl)indoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions contributes to its biological activity .

Comparison with Similar Compounds

    (2S)-2-(Methyl)indoline: Similar in structure but lacks the trifluoromethyl group’s unique properties.

    (2S)-2-(Fluoromethyl)indoline: Contains a fluoromethyl group instead of a trifluoromethyl group, resulting in different reactivity and applications.

    (2S)-2-(Chloromethyl)indoline: Substituted with a chloromethyl group, leading to distinct chemical behavior.

Uniqueness: (2S)-2-(Trifluoromethyl)indoline stands out due to the trifluoromethyl group’s strong electron-withdrawing effect, which significantly influences the compound’s reactivity, stability, and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

(2S)-2-(trifluoromethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H8F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-4,8,13H,5H2/t8-/m0/s1

InChI Key

ZBCLMTMXGXNCIR-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)C(F)(F)F

Canonical SMILES

C1C(NC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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